3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H11ClO4 It is a derivative of cinnamic acid, characterized by the presence of a chloro and two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in solvents like ethanol.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid.
Substitution: Formation of 3-(2-amino-3,4-dimethoxyphenyl)acrylic acid or 3-(2-thio-3,4-dimethoxyphenyl)acrylic acid.
Scientific Research Applications
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)acrylic acid: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
3-(2-Chloro-4-methoxyphenyl)acrylic acid: Similar structure but with only one methoxy group, affecting its properties and applications.
Uniqueness
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
JIPTVEJKXDVECY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)Cl)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.